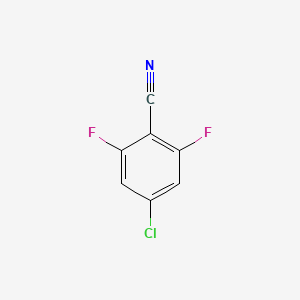

4-Chloro-2,6-difluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2,6-difluorobenzonitrile is a chemical compound with the molecular weight of 173.55 . It is a halogenated benzonitrile .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2,6-difluorobenzonitrile . The InChI code is 1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .Physical And Chemical Properties Analysis

4-Chloro-2,6-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 173.55 .Aplicaciones Científicas De Investigación

Synthesis of Polyarylene Ether Nitriles

4-Chloro-2,6-difluorobenzonitrile: is utilized in the synthesis of polyarylene ether nitriles . These polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials used in aerospace and electronics .

Production of 2,6-Difluorobenzamide

This compound serves as a precursor in the biocatalytic production of 2,6-difluorobenzamide by recombinant Escherichia coli . The resulting amide is a key intermediate in the manufacture of pesticides, particularly insecticidal benzoylphenyl urea derivatives .

Proteomics Research

In proteomics, 4-Chloro-2,6-difluorobenzonitrile is employed as a biochemical tool. It aids in the study of protein structures and interactions, which is crucial for understanding biological processes and disease mechanisms .

Organic Synthesis

The compound is used in organic synthesis as a building block for various chemical reactions. Its halogenated and nitrile groups make it a versatile reagent for constructing complex organic molecules .

Material Science

Researchers in material science explore the use of 4-Chloro-2,6-difluorobenzonitrile for developing new materials with unique properties, such as enhanced durability or electrical conductivity .

Chemical Synthesis of Fluorinated Compounds

Due to its fluorinated structure, this chemical is pivotal in synthesizing fluorinated compounds, which are essential in pharmaceuticals and agrochemicals for their enhanced biological activity .

Development of Chitin Formation Inhibitors

The compound is instrumental in creating chitin formation inhibitors. These substances control the growth and development of insects by interfering with their chitin biosynthesis, a vital component of their exoskeleton .

Synthesis of Oxadiazindine Derivatives

4-Chloro-2,6-difluorobenzonitrile: is also used in the synthesis of oxadiazindine derivatives. These derivatives are applied as insecticides or fungicides, showcasing the compound’s role in developing new agricultural chemicals .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-chloro-2,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNYHMNNQYZWIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590645 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-difluorobenzonitrile | |

CAS RN |

886500-41-0 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)